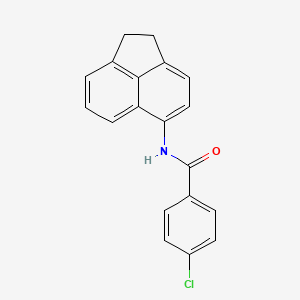

4-氯-N-(1,2-二氢芴-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” is a chemical compound . It has a molecular formula of C19H14ClNO . The average mass of this compound is 307.774 Da, and its mono-isotopic mass is 307.076385 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” are defined by its molecular structure. It has a molecular formula of C19H14ClNO, an average mass of 307.774 Da, and a mono-isotopic mass of 307.076385 Da .科学研究应用

Antioxidant Activity

Benzamides, including the compound , have been investigated for their antioxidant properties. In a study by Yakan et al., novel benzamide compounds were synthesized and characterized. These compounds exhibited in vitro antioxidant activity, including total antioxidant capacity, free radical scavenging, and metal chelating activity. Some of the synthesized compounds even outperformed standard antioxidants .

Antibacterial Activity

The same study explored the antibacterial potential of benzamide derivatives. Researchers tested the compounds against both gram-positive and gram-negative bacteria. While some showed moderate antibacterial effects, one specific benzamide compound demonstrated effective metal chelate activity. This suggests that these compounds could be explored further for their antimicrobial properties .

Cytotoxicity and Apoptosis Induction

Another avenue of research involves evaluating the cytotoxicity of benzamides. For instance, N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide demonstrated selectivity toward certain cell lines and induced apoptosis .

Drug Discovery and Potential Therapeutics

Benzamides have been explored as potential drug candidates due to their diverse biological activities. These include anti-tumor, anti-microbial, anti-inflammatory, and anti-HSV properties. Researchers have also investigated their role in treating hyperactivity, hypercholesterolemia, and cancer. Additionally, amide derivatives have been used in drug discovery .

Industrial Applications

Beyond medicine, benzamides find applications in various industrial sectors. They are used in plastics, rubber, paper, and agriculture. Their widespread structural presence in natural products, proteins, and synthetic intermediates makes them versatile compounds .

Other Potential Uses

Amides, including benzamides, have been studied for their anti-platelet activity and may have implications in cardiovascular health . Additionally, further research could explore their role in other fields such as materials science and catalysis.

作用机制

Target of Action

The primary target of 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .

Mode of Action

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . These interactions inhibit the activity of SDH, thereby disrupting the normal functioning of the citric acid cycle and the electron transport chain .

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways in cellular respiration . The disruption of these pathways can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as cellular growth and division .

Result of Action

The inhibition of SDH by 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide leads to significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . For instance, one of the compounds showed potent in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L, which is 21 times more effective than fluxapyroxad .

属性

IUPAC Name |

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO/c20-15-9-6-14(7-10-15)19(22)21-17-11-8-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDDUIQHPUTWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2455784.png)

![ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2455785.png)

![Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2455789.png)

![Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2455791.png)

![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)

![N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2455795.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2455797.png)

![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)